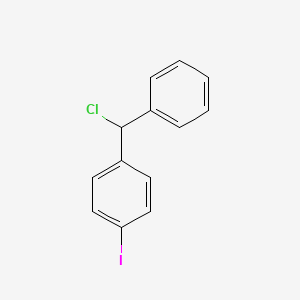

1-(Chloro(phenyl)methyl)-4-iodobenzene

Description

1-(Chloro(phenyl)methyl)-4-iodobenzene is a halogenated aromatic compound with the molecular formula C₁₃H₁₀ClI and a molecular weight of 328.58 g/mol. Its structure comprises a benzene ring substituted at the para position with an iodine atom and at the ortho position with a chlorophenylmethyl group (-CH₂-C₆H₄Cl). This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, owing to the reactivity of its halogen substituents (iodine and chlorine).

Properties

Molecular Formula |

C13H10ClI |

|---|---|

Molecular Weight |

328.57 g/mol |

IUPAC Name |

1-[chloro(phenyl)methyl]-4-iodobenzene |

InChI |

InChI=1S/C13H10ClI/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H |

InChI Key |

FDZZMRRKVZIRRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)I)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloro(phenyl)methyl)-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of 4-iodotoluene. The reaction typically proceeds via a free radical mechanism, where chlorine is introduced to the benzene ring in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloro(phenyl)methyl)-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and amines.

Oxidation Reactions: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, reflux conditions.

Oxidation: Potassium permanganate in acidic medium, room temperature.

Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.

Major Products Formed:

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid.

Reduction: Formation of 1-(Chloro(phenyl)methyl)benzene.

Scientific Research Applications

1-(Chloro(phenyl)methyl)-4-iodobenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of novel therapeutic agents, particularly in the design of molecules with potential anticancer and antimicrobial properties.

Material Science: It is utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(Chloro(phenyl)methyl)-4-iodobenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the compound acts as an electrophile, with the chlorine or iodine atom being replaced by a nucleophile. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 1-(Chloro(phenyl)methyl)-4-iodobenzene and related compounds:

Key Observations:

Halogen Reactivity :

- The iodine atom in this compound enables participation in Ullmann or Suzuki-Miyaura cross-coupling reactions , similar to its 4-iodo analogs .

- In contrast, the bromine atom in 1-(Bromophenylmethyl)-4-chlorobenzene is less reactive in coupling reactions but more cost-effective for large-scale synthesis .

Substituent Effects :

- The ethoxybenzyl group in 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene enhances lipophilicity, making it suitable for agrochemical applications where membrane penetration is critical .

- The chloromethyl group in 2-Chloro-4-(chloromethyl)-1-iodobenzene increases electrophilicity, favoring nucleophilic substitutions .

Steric and Electronic Factors :

- The bulky chlorophenylmethyl group in the target compound may hinder reactivity at the ortho position, whereas smaller substituents (e.g., chloromethyl) in analog allow for faster reaction kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.